N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-16-19(14-24-25(16)17-7-3-2-4-8-17)22(26)23-11-5-6-12-27-18-9-10-20-21(13-18)29-15-28-20/h2-4,7-10,13-14H,11-12,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNLKIYPGCEHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been found to targetNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide are not fully understood yet. It is known that similar compounds have shown significant activity against various cancer cell lines. This suggests that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The cellular effects of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide are yet to be fully explored. Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells. This suggests that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biologische Aktivität
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 364.37 g/mol. The structural diversity provided by these components may contribute to its biological activity, particularly in modulating various biological targets.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities. The following table summarizes the notable activities associated with N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi, making it a candidate for infection treatment. |
| Anticancer | Potential to inhibit cancer cell proliferation through modulation of signaling pathways. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. |
| Analgesic | Demonstrated pain-relieving properties in preclinical models. |
| Vasodilatory effects | May enhance blood flow by relaxing vascular smooth muscle. |
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory and cancerous processes. The benzo[d][1,3]dioxole moiety can facilitate π-π interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide:
- Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit cell growth in various cancer cell lines (IC50 values ranging from 5 to 50 µM), suggesting potential for development as anticancer agents .
- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, supporting their use as anti-inflammatory agents .
- Analgesic Properties : In animal models, compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yly)-5-methyl-pyrazoles were shown to reduce pain responses comparable to standard analgesics like ibuprofen .
Synthesis
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yly)-5-methyl-pyrazole derivatives typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of appropriate carbonyl compounds with hydrazines.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This is often synthesized from catechol derivatives through reactions involving formaldehyde under acidic conditions.
- Final Coupling Reaction : The final product is obtained through coupling reactions between the pyrazole derivative and the benzo[d][1,3]dioxole intermediate.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Potential Pharmacophore
The compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with specific biological targets, making it a candidate for developing therapeutics aimed at various diseases. The benzo[d][1,3]dioxole moiety enhances its ability to engage in π-π interactions with aromatic residues in proteins, which is crucial for binding affinity and specificity.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activity. For instance, derivatives of this compound have been shown to act as inhibitors of enzymes involved in inflammation and cancer progression. The sulfonamide moiety often associated with anti-inflammatory properties can enhance the compound's therapeutic potential.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new chemical reactions and pathways. For example, it can be utilized in coupling reactions to form diverse derivatives that may possess enhanced biological activities or novel properties .
Material Science
Development of Novel Materials
Due to its unique structural features, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is also being investigated for applications in material science. The compound's properties may lead to the development of materials with specific characteristics such as conductivity or fluorescence, which are valuable in electronic and photonic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrazole vs. Piperazine Derivatives
- Example :
- Core : Piperazine (basic, forms HCl salts).
- Substituents : Chlorophenyl enhances receptor affinity but may increase toxicity.
- Yield: 65% (vs.
- Melting Point : 177–178°C (HCl salt) .
| Property | Target Compound | Piperazine Derivative (Compound 21) |
|---|---|---|
| Core Structure | Pyrazole | Piperazine |
| Solubility | Moderate (neutral) | High (HCl salt) |
| Bioavailability | Likely lower due to neutrality | Enhanced via salt formation |
| Receptor Interaction | Pyrazole H-bonding | Piperazine basicity for ionic bonds |
Pyrazole vs. Benzoimidazole Derivatives
- Example :
- Core : Benzoimidazole (aromatic, planar).
- Substituents : Dual benzo[d][1,3]dioxol groups increase molecular weight (MW = 378.35 g/mol) and metabolic stability.
- Melting Point : 217–219°C .
| Property | Target Compound | Benzoimidazole Derivative |
|---|---|---|
| Aromaticity | Moderate (pyrazole) | High (benzoimidazole) |
| Metabolic Stability | Moderate | High (due to fluorine substitution) |
| Lipophilicity | Moderate | High (dual dioxol groups) |
Substituent Variations
Electron-Withdrawing vs. Electron-Donating Groups
- Example :
- Chlorine (electron-withdrawing) enhances binding to hydrophobic pockets.
- Methyl (electron-donating) increases basicity (pKa ~8.5) .
| Substituent | Target Compound (5-Methyl) | Chlorophenyl (Compound 21) | p-Tolyl (Compound 10) |
|---|---|---|---|
| Electronic Effect | Electron-donating | Electron-withdrawing | Electron-donating |
| Receptor Affinity | Moderate | High | Moderate |
| Solubility | Neutral pH | Low (chlorine) | Moderate (methyl) |
Pharmacological and Physicochemical Profiles
Melting Points and Solubility
- Target Compound: No melting point reported, but neutral carboxamide suggests moderate solubility.
- Piperazine Derivatives : Higher melting points (164–203°C) due to HCl salt formation .
- Thiadiazole Derivatives : E.g., 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide () has MP 171–172°C and methylthio group increasing lipophilicity .
Receptor Interactions
- Cannabinoid Receptor Analogs: highlights CB1/CB2 receptor binding differences.
Q & A
Q. Characterization Methods :
What spectroscopic and chromatographic techniques are critical for validating purity and structural integrity?
Q. Basic Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass for empirical formula confirmation (e.g., PubChem data for related compounds ).
- X-ray Crystallography : Resolves 3D conformation, as applied to pyrazole derivatives in crystallographic studies .
- HPLC-PDA : Assess purity (>95% required for pharmacological studies); methods optimized using C18 columns and acetonitrile/water gradients .
How can computational methods like DFT or molecular docking elucidate structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, pyrazole-carbohydrazide derivatives were analyzed for charge distribution at the amide bond .
- Molecular Docking : Screens against targets (e.g., GABA receptors for anticonvulsant activity). Docking studies on 5-(benzo[d][1,3]dioxol-5-yl)pyrazole analogs revealed hydrogen bonding with receptor active sites .
- MD Simulations : Evaluates stability of ligand-receptor complexes over time (e.g., 100 ns simulations to validate binding modes) .
How do substituent variations on the pyrazole ring influence physicochemical and pharmacological properties?
Q. Advanced Research Focus
| Substituent | Impact on Properties | Evidence |
|---|---|---|
| Benzo[d][1,3]dioxol-5-yloxy | Enhances lipophilicity (logP ↑) and CNS penetration | Anticonvulsant activity in compound 1 |
| tert-Butyl Groups | Increases steric bulk, reducing metabolic degradation | Higher stability in compound 3 (m.p. 176°C) |
| Electron-Withdrawing Groups (e.g., NO₂) | Alters electronic density, affecting binding affinity | Compound 5 showed reduced activity vs. unsubstituted analogs |
Q. Methodological Approach :
- HPLC LogP Analysis : Measure partitioning between octanol/water phases .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation studies .
What strategies resolve contradictions in pharmacological data across pyrazole-based analogs?
Q. Advanced Research Focus
- Cross-Validation Assays : Use multiple models (e.g., maximal electroshock vs. pentylenetetrazole tests for anticonvulsants) .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies in efficacy .
- In Silico ADMET Prediction : Tools like SwissADME flag poor bioavailability in compounds with high topological polar surface area (>90 Ų) .
How can reaction engineering optimize yield and scalability for this compound?
Q. Advanced Research Focus
- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio). For example, POCl₃-mediated cyclization at 120°C improved yields from 58% to 86% in compound 7 .
- Continuous Flow Chemistry : Reduces reaction time for unstable intermediates (e.g., azide intermediates in triazole synthesis ).
- Membrane Separation Technologies : Purify intermediates via nanofiltration (CRDC subclass RDF2050104) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
